molecular formula C20H20N2O8S2 B10782653 Gliovirin

Gliovirin

Cat. No.: B10782653
M. Wt: 480.5 g/mol
InChI Key: VZUFPCHAVLFFAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the bicyclic tetrahydro-1,2-oxazine subunit of gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. This process includes oxidative elaboration to the fully functionalized bicycle through a series of mild transformations . The key steps involve the catalytic, enantioselective propargylation of an oxime to furnish a crucial N-hydroxyamino ester intermediate .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Trichoderma virens strains that are capable of producing this compound. The production process involves optimizing the growth conditions of the fungus to maximize this compound yield. This includes controlling factors such as temperature, pH, nutrient availability, and aeration .

Chemical Reactions Analysis

Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the disulfide bridge in its structure makes it particularly reactive in redox processes .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can facilitate the oxidation of this compound.

    Reduction: Reducing agents like dithiothreitol or glutathione can reduce the disulfide bridge in this compound.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, depending on the reagents used.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions employed .

Scientific Research Applications

Gliovirin has a wide range of scientific research applications, including:

Mechanism of Action

Gliovirin exerts its effects primarily through its redox activity. The internal disulfide bridge allows this compound to cycle between oxidized and reduced forms, generating reactive oxygen species in the process. This redox cycling can disrupt intracellular redox homeostasis, leading to oxidative stress and cell damage . This compound also interacts with thiol groups of antioxidants such as glutathione, further contributing to its oxidative effects .

Properties

Molecular Formula

C20H20N2O8S2

Molecular Weight

480.5 g/mol

IUPAC Name

8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

InChI

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)

InChI Key

VZUFPCHAVLFFAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC

Origin of Product

United States

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